molecular formula C7H11BrN2O B3242706 (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1530832-58-6

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3242706
CAS No.: 1530832-58-6
M. Wt: 219.08
InChI Key: ODEFNFDOVKCNLQ-UHFFFAOYSA-N
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Description

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a bromine atom at the 4th position, an isopropyl group at the 1st position, and a methanol group at the 5th position of the pyrazole ring. Its unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-isopropyl-1H-pyrazole followed by the introduction of a methanol group at the 5th position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the methanol group can be achieved through various methods, including the use of formaldehyde and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a base .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-bromo-1-isopropyl-1H-pyrazol-5-carboxylic acid, while substitution of the bromine atom with an amino group can yield 4-amino-1-isopropyl-1H-pyrazol-5-ylmethanol .

Scientific Research Applications

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The bromine atom and the isopropyl group play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromine atom facilitates substitution reactions, while the methanol group provides a site for oxidation and reduction reactions. The isopropyl group enhances the compound’s stability and binding affinity in biological systems .

Properties

IUPAC Name

(4-bromo-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEFNFDOVKCNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol

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